1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
Description
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS: 1311279-36-3) is a fluorinated aromatic ketone with a molecular formula of C₁₆H₁₅F₃N₂O and a molar mass of 308.3 g/mol . Its structure features a pyridine ring substituted at position 6 with a dimethylamino group (-N(CH₃)₂) and at position 4 with a trifluoromethyl (-CF₃) group. This pyridine moiety is linked to a phenyl ring bearing an ethanone (-COCH₃) group at the meta position. Predicted physical properties include a density of 1.228 g/cm³, boiling point of 444.5°C, and pKa of 3.53, indicative of moderate acidity influenced by the electron-withdrawing CF₃ group .
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c1-10(22)11-5-4-6-12(7-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFUFBKDFPSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone, also known by its CAS number 1311283-97-2, is a compound of significant interest due to its potential biological activities. The structural features of this compound, particularly the dimethylamino and trifluoromethyl groups, suggest a diverse range of interactions with biological targets, making it a candidate for various pharmacological applications.
- Molecular Formula : C19H20F3N3O3
- Molecular Weight : 393.38 g/mol
- CAS Number : 1311283-97-2
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dimethylamino group enhances solubility and reactivity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing pyridine derivatives. For instance, related Schiff base molecules have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . These findings suggest that this compound may exhibit comparable antimicrobial effects.
Antibiofilm Activity
The compound has shown promise in inhibiting biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that compounds with similar structures can significantly reduce biofilm biomass at concentrations as low as 62.216 μg/mL . This property is crucial in combating persistent bacterial infections where biofilms are prevalent.
Case Studies and Research Findings
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS: MFCD11110696)
- Structure: A pyridine ring (6-methyl substituent) connected via ethanone to a 4-methylsulfonylphenyl group .
- Absence of dimethylamino group reduces basicity compared to the target compound.
- Applications : Used as an impurity reference standard (Etoricoxib Impurity D), highlighting its relevance in pharmaceutical quality control .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6)
- Structure: Chloropyridine linked to trifluoroethanone .
- Key Differences: Chlorine at position 6 enhances electrophilicity, favoring aromatic substitution reactions. Trifluoroethanone (-COCF₃) is more electron-deficient than the target’s acetyl (-COCH₃), affecting solubility and reactivity.
- Applications : Intermediate in agrochemical synthesis, leveraging halogenated pyridine reactivity .
Pyrimidine and Dihydropyrimidine Derivatives
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone
- Structure : Dihydropyrimidine core with 4-fluorophenyl and sulfanylidene (-S=) groups .
- Key Differences :
- Sulfanylidene group introduces hydrogen-bonding capacity, enhancing interactions with biological targets.
- Fluorophenyl substituent improves lipophilicity compared to the target’s trifluoromethylpyridine.
- Applications : Studied for biological activities, including antimicrobial and anti-inflammatory properties .
Urea and Sulfonamide Derivatives
1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea
- Structure : Target compound’s pyridinyl-phenyl scaffold modified with a urea (-NHCONH-) linker .
- Key Differences: Urea group introduces hydrogen-bond donor/acceptor sites, improving target binding in drug design. Chlorophenyl substituent adds steric bulk and electron-withdrawing effects.
- Applications: Potential kinase inhibitors or GPCR modulators due to urea’s affinity for enzymatic active sites .
Hydroxyacetophenone Derivatives
1-[3-(Hexyloxy)-4-hydroxy-5-(2-propenyl)phenyl]ethanone
- Structure: Hydroxy and propenyl substituents on a phenyl-ethanone core .
- Propenyl chain enables conjugation reactions absent in the target compound.
- Applications : Used as intermediates in fragrance or antioxidant synthesis .
Research Findings and Implications
- Electronic Effects : The target compound’s -CF₃ and -N(CH₃)₂ groups create a balance of electron-withdrawing and donating effects, making it versatile in reactions requiring polarized aromatic systems .
- Biological Potential: Urea derivatives (e.g., ) demonstrate enhanced target binding over the parent ethanone, suggesting that functionalization of the pyridinyl-phenyl scaffold can optimize pharmacological profiles.
- Synthetic Utility : Halogenated analogs (e.g., ) are valuable in cross-coupling reactions, whereas sulfonamide derivatives (e.g., ) exhibit improved solubility for aqueous-phase applications.
Preparation Methods
General Synthetic Approach
The synthesis typically begins with the formation of the core pyridine and phenyl rings, followed by functionalization to introduce the dimethylamino and trifluoromethyl groups, culminating in the formation of the ethanone linkage.
- Preparation of the substituted pyridine derivative : Incorporation of the dimethylamino and trifluoromethyl groups onto the pyridine ring, often via nucleophilic substitution or electrophilic aromatic substitution reactions.
- Coupling with phenyl intermediates : Using cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to attach the pyridine derivative to the phenyl ring.
- Formation of the ethanone linkage : Achieved through acylation reactions, such as Friedel-Crafts acylation, to connect the phenyl ring to the ethanone moiety.
Specific Synthetic Routes
a. Multi-step Organic Synthesis via Cross-Coupling
Step 1: Synthesis of 6-dimethylamino-4-trifluoromethyl-pyridine derivative
- Starting from commercially available pyridine precursors, introduce the dimethylamino group via nucleophilic substitution.
- Introduce the trifluoromethyl group through electrophilic trifluoromethylation, often using reagents like Togni's reagent or trifluoromethyl iodide in the presence of a catalyst.
Step 2: Coupling with phenyl intermediates
- Use Suzuki-Miyaura coupling with boronic acids or esters to attach the pyridine derivative to a suitably substituted phenyl halide.
- Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are employed under inert atmospheres.
Step 3: Formation of the ethanone linkage
- Conduct Friedel-Crafts acylation using acyl chlorides or anhydrides to attach the ethanone group to the phenyl ring, completing the synthesis.
b. Microwave-Assisted Synthesis
- Microwave irradiation can accelerate the coupling and acylation steps, improving yields and reducing reaction times. For example, microwave-assisted Suzuki coupling or acylation reactions in solvents like DMF or toluene have been reported.
c. Use of Peptide Coupling Reagents
- For certain intermediates, coupling reagents such as T3P, EDC, or HBTU facilitate the formation of amide bonds or activation of carboxylic acids, which can be adapted to synthesize derivatives of the target compound.
Data Table Summarizing Preparation Methods
Notes on Optimization and Variations
- Microwave-assisted reactions have been shown to significantly reduce reaction times and improve yields, especially during coupling and acylation steps.
- Choice of solvents such as DMF, toluene, or dichloromethane influences the efficiency of each step.
- Catalysts like palladium complexes are critical for successful cross-coupling reactions, with ligand selection impacting regioselectivity and yield.
- Purification methods include recrystallization, column chromatography, and preparative HPLC to isolate high-purity products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
